1-Methyladamantane
Overview
Description
1-Methyladamantane is a chemical compound with the molecular formula C₁₁H₁₈. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. The addition of a methyl group to the adamantane framework results in this compound, which is known for its stability and distinctive properties .
Scientific Research Applications
1-Methyladamantane has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex adamantane derivatives.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Some derivatives have shown promise as antiviral agents, including activity against the Ebola virus.
Industry: It is used in the production of high-energy fuels and lubricants.
Safety and Hazards
Future Directions
1-Methyladamantane and its derivatives are rare chemotypes for industrial and even wide research use . The proposed scalable and inexpensive approach to such compounds opens the door to further extensive study of biologically active derivatives based on this uncommon core . For example, the preparation of (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide, which was recently shown to have notable activity against the Ebola virus, to multigram levels is an excellent example of the significance of this elaboration .
Mechanism of Action
Target of Action
This compound is a unique compound with a cage-like structure that has been used as a platform for synthesizing chiral molecules It has been used as a precursor to chiral methyl-phenyl-adamantane carboxamide, which has shown promising in vitro activity against the ebola virus .
Mode of Action
For instance, a derivative of this compound, (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide, has shown notable activity against the Ebola virus . The specific interactions between this compound and its targets, leading to its antiviral activity, are subjects of ongoing research.
Result of Action
For instance, a derivative of this compound has shown notable activity against the Ebola virus . The specific molecular and cellular effects resulting from this activity are subjects of ongoing research.
Preparation Methods
1-Methyladamantane can be synthesized through various methods. One common approach involves the isomerization of 2-methyl-tricyclo[5.2.1.0²,⁶]decane in the presence of an anhydrous aluminum halide . Another method includes the reduction of 1-bromoadamantane with lithium aluminum hydride, followed by methylation using tributyltin hydride . Industrial production often scales up these methods to produce larger quantities efficiently.
Chemical Reactions Analysis
1-Methyladamantane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: It can undergo substitution reactions, where the methyl group or hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Methyladamantane can be compared with other adamantane derivatives such as:
- 1,3-Dimethyladamantane
- 1,3,5,7-Tetramethyladamantane
- Memantine (used in the treatment of Alzheimer’s disease)
These compounds share the adamantane core structure but differ in the number and position of methyl groups, which can significantly affect their chemical and biological properties. This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and applications.
Properties
IUPAC Name |
1-methyladamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUCFTVAWGRMTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227617 | |
Record name | 1-Methyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768-91-2 | |
Record name | 1-Methyladamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyladamantane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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